Antimicrobial Selectivity Profile: Tetrazolo-Pyridazine (13) vs. Pyridazinone Derivative (6) Under Identical Disk Diffusion Conditions
In a direct head-to-head comparison within the same study using disk diffusion methodology (250 μg mL⁻¹ in DMF), compound 13 (6-(3,4-dichlorophenyl)tetrazolo[1,5-b]pyridazine) demonstrated a distinct antimicrobial selectivity profile relative to compound 6 (a pyridazinone derivative containing the same 3,4-dichlorophenyl and antipyrinyl moieties). Compound 13 exhibited high activity (zone diameter 1.15–3.0 cm) against Staphylococcus aureus and Serratia marcescens, but only moderate activity (0.6–1.4 cm) against Bacillus cereus, Proteus merabilis, and Aspergillus fungytus. In contrast, compound 6 showed high activity across all four bacterial strains tested and against the fungal strain, with the exception of moderate activity against B. cereus. Thus, compound 13 provides a narrower, more selective antimicrobial window, particularly retaining high activity against the Gram-negative S. marcescens while losing broad-spectrum potency against Gram-positive B. cereus and the fungus A. fungytus [1].
| Evidence Dimension | Antimicrobial activity spectrum (disk diffusion zone diameter rating) |
|---|---|
| Target Compound Data | Compound 13: S. aureus (+++, high), B. cereus (++, moderate), S. marcescens (+++, high), P. merabilis (++, moderate), A. fungytus (++, moderate) |
| Comparator Or Baseline | Compound 6 (pyridazinone derivative): S. aureus (+++, high), B. cereus (++, moderate), S. marcescens (+++, high), P. merabilis (+++, high), A. fungytus (+++, high) |
| Quantified Difference | Compound 13 loses high activity against P. merabilis and A. fungytus relative to compound 6 (moderate vs. high), while retaining high activity against S. marcescens |
| Conditions | Disk diffusion assay; solvent DMF; concentration 250 μg mL⁻¹; reference standards: ampicillin (bacteria) and mycostatin (fungi); ratings: ++ = moderate (zone 0.6–1.4 cm), +++ = high (zone 1.15–3.0 cm) [1] |
Why This Matters
This selectivity signature matters for procurement decisions because researchers seeking Gram-negative-selective lead compounds or validating tetrazolo-pyridazine-specific SAR cannot substitute a generic pyridazinone analog without losing the differentiated antimicrobial fingerprint of compound 13.
- [1] Boraie WE, et al. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. 2003;8(3):322-332. doi:10.3390/80300322. PMCID: PMC6146940. Table 1. View Source
